molecular formula C15H22N2O5 B3166608 tert-butyl N-[(2Z)-2-(2,4-dimethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate CAS No. 912762-70-0

tert-butyl N-[(2Z)-2-(2,4-dimethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate

Cat. No. B3166608
CAS RN: 912762-70-0
M. Wt: 310.35 g/mol
InChI Key: FUHBRBIMEJUOSB-SFQUDFHCSA-N
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Description

Tert-butyl N-[(2Z)-2-(2,4-dimethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate, also known as 2-{[(2Z)-2-(2,4-dimethoxyphenyl)-2-(hydroxyimino)ethyl]carbamoyl}t-butyl ester, is an organic compound that can be synthetically produced in the laboratory. It is a derivative of carbamic acid, a type of compound that is used in a wide range of applications, from pharmaceuticals to agriculture. This compound has been studied extensively in recent years due to its potential as a therapeutic agent.

Scientific Research Applications

Tert-butyl N-[(2Z)-tert-butyl N-[(2Z)-2-(2,4-dimethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate(2,4-dimethoxyphenyl)-tert-butyl N-[(2Z)-2-(2,4-dimethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate(hydroxyimino)ethyl]carbamate has a wide range of scientific research applications. It has been used as a model compound to study the mechanism of enzyme-catalyzed reactions, as well as a tool to study the effects of enzyme inhibitors on enzyme activity. It has also been used to study the structure-activity relationships of enzyme inhibitors. In addition, it has been used in the synthesis of other compounds, such as tert-butyl N-[(2Z)-2-(2,4-dimethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate{[(2Z)-tert-butyl N-[(2Z)-2-(2,4-dimethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate(2,4-dimethoxyphenyl)-tert-butyl N-[(2Z)-2-(2,4-dimethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate(hydroxyimino)ethyl]carbamoyl}t-butyl amide.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2Z)-tert-butyl N-[(2Z)-2-(2,4-dimethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate(2,4-dimethoxyphenyl)-tert-butyl N-[(2Z)-2-(2,4-dimethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate(hydroxyimino)ethyl]carbamate is not yet fully understood. However, it is believed to act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. This mechanism of action has been studied extensively in recent years and is believed to be the primary mode of action of this compound.
Biochemical and Physiological Effects
Tert-butyl N-[(2Z)-tert-butyl N-[(2Z)-2-(2,4-dimethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate(2,4-dimethoxyphenyl)-tert-butyl N-[(2Z)-2-(2,4-dimethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate(hydroxyimino)ethyl]carbamate has been studied extensively in recent years due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been shown to have anti-tumor activity in certain types of cancer cells. It has also been shown to have immunosuppressive activity, which may be useful in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using tert-butyl N-[(2Z)-tert-butyl N-[(2Z)-2-(2,4-dimethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate(2,4-dimethoxyphenyl)-tert-butyl N-[(2Z)-2-(2,4-dimethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate(hydroxyimino)ethyl]carbamate in lab experiments is its low cost and easy synthesis. In addition, it is a relatively non-toxic compound and can be safely handled in the laboratory. However, its mechanism of action is not yet fully understood, and it is not yet known if it has any potential therapeutic applications.

Future Directions

There are many potential future directions for the study of tert-butyl N-[(2Z)-tert-butyl N-[(2Z)-2-(2,4-dimethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate(2,4-dimethoxyphenyl)-tert-butyl N-[(2Z)-2-(2,4-dimethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate(hydroxyimino)ethyl]carbamate. These include further research into its mechanism of action, as well as its potential therapeutic applications. In addition, further research into its synthesis and structure-activity relationships could lead to the development of more potent and selective enzyme inhibitors. Finally, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents for the treatment of various diseases.

properties

IUPAC Name

tert-butyl N-[(2Z)-2-(2,4-dimethoxyphenyl)-2-hydroxyiminoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5/c1-15(2,3)22-14(18)16-9-12(17-19)11-7-6-10(20-4)8-13(11)21-5/h6-8,19H,9H2,1-5H3,(H,16,18)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHBRBIMEJUOSB-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=NO)C1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC/C(=N\O)/C1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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